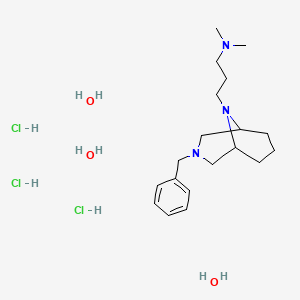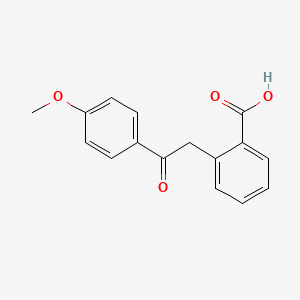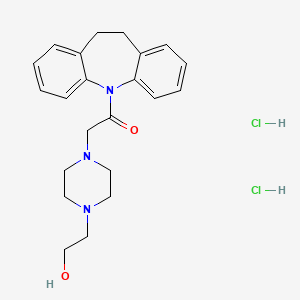
Ketone, 10,11-dihydro-5H-dibenz(b,f)azepin-5-yl (4-(2-hydroxyethyl)piperazinyl)methyl, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ketone, 10,11-dihydro-5H-dibenz(b,f)azepin-5-yl (4-(2-hydroxyethyl)piperazinyl)methyl, dihydrochloride is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a dibenzazepine core and a piperazine moiety. It is often used in scientific research due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ketone, 10,11-dihydro-5H-dibenz(b,f)azepin-5-yl (4-(2-hydroxyethyl)piperazinyl)methyl, dihydrochloride typically involves multiple steps. One common method starts with the preparation of 10,11-dihydro-5H-dibenz(b,f)azepine, which is then reacted with 4-(2-hydroxyethyl)piperazine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
Ketone, 10,11-dihydro-5H-dibenz(b,f)azepin-5-yl (4-(2-hydroxyethyl)piperazinyl)methyl, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Ketone, 10,11-dihydro-5H-dibenz(b,f)azepin-5-yl (4-(2-hydroxyethyl)piperazinyl)methyl, dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
10,11-Dihydro-5H-dibenz(b,f)azepine: A precursor in the synthesis of the target compound.
Imipramine: A tricyclic antidepressant with a similar dibenzazepine core.
Oxcarbazepine: An anticonvulsant with a related structure.
Uniqueness
Ketone, 10,11-dihydro-5H-dibenz(b,f)azepin-5-yl (4-(2-hydroxyethyl)piperazinyl)methyl, dihydrochloride is unique due to its combination of a dibenzazepine core and a piperazine moiety, which imparts distinct chemical and biological properties. This makes it particularly valuable in research and industrial applications .
Propriétés
Numéro CAS |
29573-86-2 |
|---|---|
Formule moléculaire |
C22H29Cl2N3O2 |
Poids moléculaire |
438.4 g/mol |
Nom IUPAC |
1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone;dihydrochloride |
InChI |
InChI=1S/C22H27N3O2.2ClH/c26-16-15-23-11-13-24(14-12-23)17-22(27)25-20-7-3-1-5-18(20)9-10-19-6-2-4-8-21(19)25;;/h1-8,26H,9-17H2;2*1H |
Clé InChI |
TZGOOZDYIXRJPG-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CN4CCN(CC4)CCO.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Hydrazine,[4-(methylsulfonyl)-3-(trifluoromethyl)phenyl]](/img/structure/B13749333.png)
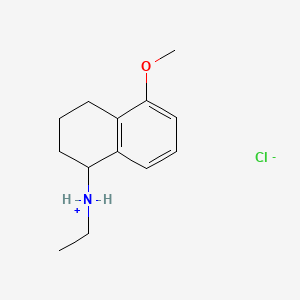
![Naphtho[1,2-b]thiophene](/img/structure/B13749340.png)
![2-Chloro-1-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone](/img/structure/B13749341.png)
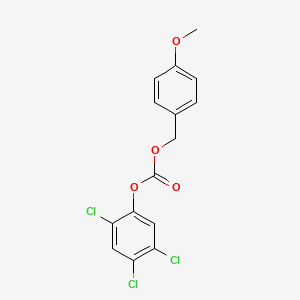

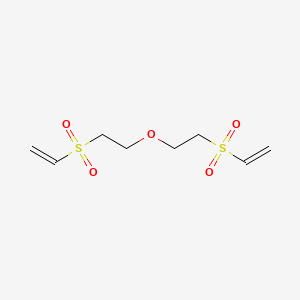
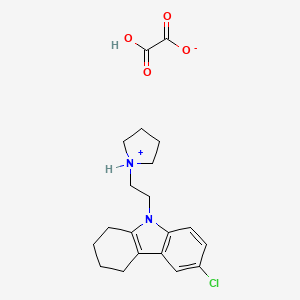
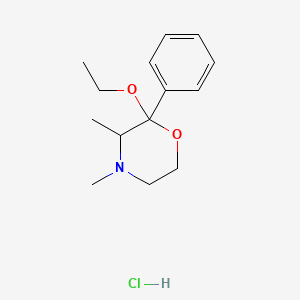
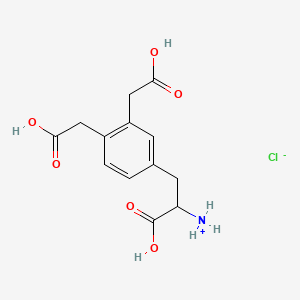
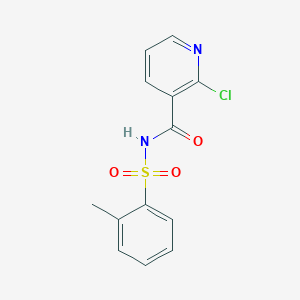
![[4-(1-acetyl-3H-2-benzofuran-1-yl)-2-methylbutan-2-yl]-dimethylazanium;chloride](/img/structure/B13749390.png)
